![molecular formula C27H29N3O5S B14170845 N-[4-[6-tert-butyl-5-methoxy-8-(6-methoxy-2-oxo-1H-pyridin-3-yl)-3-quinolyl]phenyl]methanesulfonamide](/img/structure/B14170845.png)
N-[4-[6-tert-butyl-5-methoxy-8-(6-methoxy-2-oxo-1H-pyridin-3-yl)-3-quinolyl]phenyl]methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-[6-tert-butyl-5-methoxy-8-(6-methoxy-2-oxo-1H-pyridin-3-yl)-3-quinolyl]phenyl]methanesulfonamide is a complex organic compound known for its potent inhibitory effects on the hepatitis C virus NS5B polymerase . This compound has garnered significant attention in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
The synthesis of N-[4-[6-tert-butyl-5-methoxy-8-(6-methoxy-2-oxo-1H-pyridin-3-yl)-3-quinolyl]phenyl]methanesulfonamide involves multiple steps. The key synthetic route includes the formation of a 3,5,6,8-tetrasubstituted quinoline core, which is achieved by replacing the stilbene moiety with a quinoline structure . The reaction conditions typically involve the use of various heterocyclic headgroups, with 6-methoxy-2(1H)-pyridone being identified as the most potent . Industrial production methods focus on optimizing solubility and potency by modifying the aryl linker and incorporating saturated pyrrolidine .
Chemical Reactions Analysis
N-[4-[6-tert-butyl-5-methoxy-8-(6-methoxy-2-oxo-1H-pyridin-3-yl)-3-quinolyl]phenyl]methanesulfonamide undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the compound.
Reduction: Reducing agents are used to remove oxygen atoms or add hydrogen atoms.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which replace existing functional groups on the compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield quinoline derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
N-[4-[6-tert-butyl-5-methoxy-8-(6-methoxy-2-oxo-1H-pyridin-3-yl)-3-quinolyl]phenyl]methanesulfonamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing other complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of N-[4-[6-tert-butyl-5-methoxy-8-(6-methoxy-2-oxo-1H-pyridin-3-yl)-3-quinolyl]phenyl]methanesulfonamide involves its binding to the NS5B polymerase of the hepatitis C virus . This binding inhibits the polymerase’s activity, preventing the replication of the virus. The molecular targets include specific active sites on the polymerase enzyme, and the pathways involved are related to viral RNA synthesis .
Comparison with Similar Compounds
N-[4-[6-tert-butyl-5-methoxy-8-(6-methoxy-2-oxo-1H-pyridin-3-yl)-3-quinolyl]phenyl]methanesulfonamide is unique due to its specific quinoline core and methanesulfonamide group. Similar compounds include:
RG7128: Another NS5B polymerase inhibitor with a different core structure.
Sofosbuvir: A nucleotide analog that also targets the NS5B polymerase but has a distinct mechanism of action.
Dasabuvir: A non-nucleoside inhibitor of the NS5B polymerase with a different binding site.
These compounds share the common goal of inhibiting the hepatitis C virus but differ in their chemical structures and specific mechanisms of action.
Properties
Molecular Formula |
C27H29N3O5S |
|---|---|
Molecular Weight |
507.6 g/mol |
IUPAC Name |
N-[4-[6-tert-butyl-5-methoxy-8-(6-methoxy-2-oxo-1H-pyridin-3-yl)quinolin-3-yl]phenyl]methanesulfonamide |
InChI |
InChI=1S/C27H29N3O5S/c1-27(2,3)22-14-20(19-11-12-23(34-4)29-26(19)31)24-21(25(22)35-5)13-17(15-28-24)16-7-9-18(10-8-16)30-36(6,32)33/h7-15,30H,1-6H3,(H,29,31) |
InChI Key |
KGISHOZEUVOVTB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C2=C(C(=C1)C3=CC=C(NC3=O)OC)N=CC(=C2)C4=CC=C(C=C4)NS(=O)(=O)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


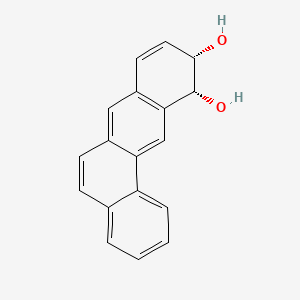
![Cyclohexanone, 2-[(1R)-1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]-, (2S)-](/img/structure/B14170770.png)
![1,3-Naphthalenedisulfonic acid, 7-[(4-amino-5-methoxy-2-methylphenyl)azo]-](/img/structure/B14170776.png)
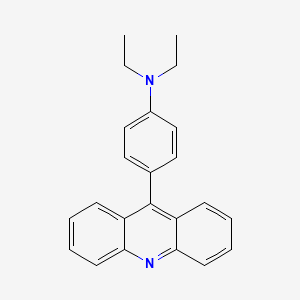
![Benzo[rst]pentaphene-5,8-diyl diacetate](/img/structure/B14170784.png)
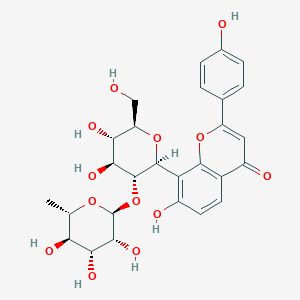
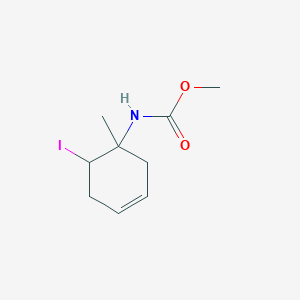
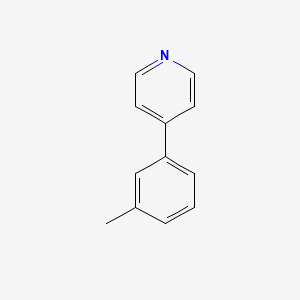
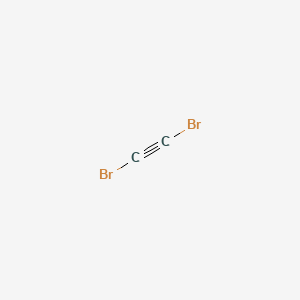
![N-{2-[2-(Dodecyloxy)ethoxy]ethoxy}-N-methylmethanamine](/img/structure/B14170812.png)
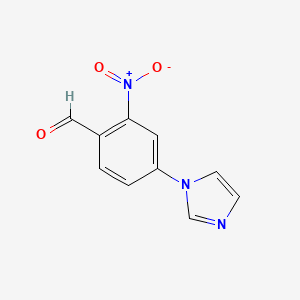
![9-Methyl-3,6-bis[2-(pyridin-4-YL)ethenyl]-9H-carbazole](/img/structure/B14170817.png)
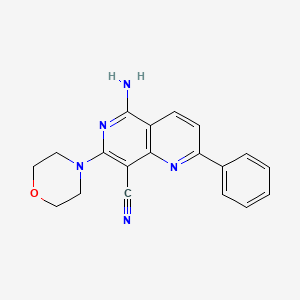
![1-{[(Propylsulfanyl)ethynyl]sulfanyl}propane](/img/structure/B14170837.png)
